2-amino-N-methyl-4-(methylsulfanyl)butanamide hydrochloride
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Overview
Description
2-amino-N-methyl-4-(methylsulfanyl)butanamide hydrochloride is a chemical compound with the molecular formula C6H15ClN2OS and a molecular weight of 198.72 g/mol . It is known for its unique structure, which includes an amino group, a methyl group, and a methylsulfanyl group attached to a butanamide backbone. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-methyl-4-(methylsulfanyl)butanamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-4-(methylsulfanyl)butanoic acid and N-methylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-methyl-4-(methylsulfanyl)butanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the amino group .
Scientific Research Applications
2-amino-N-methyl-4-(methylsulfanyl)butanamide hydrochloride is utilized in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-N-methyl-4-(methylsulfanyl)butanamide hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(methylsulfanyl)butanoic acid
- N-methyl-4-(methylsulfanyl)butanamide
- 2-amino-N-methyl-4-(methylthio)butanamide hydrochloride
Uniqueness
2-amino-N-methyl-4-(methylsulfanyl)butanamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
CAS No. |
1448177-02-3 |
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Molecular Formula |
C6H15ClN2OS |
Molecular Weight |
198.72 g/mol |
IUPAC Name |
2-amino-N-methyl-4-methylsulfanylbutanamide;hydrochloride |
InChI |
InChI=1S/C6H14N2OS.ClH/c1-8-6(9)5(7)3-4-10-2;/h5H,3-4,7H2,1-2H3,(H,8,9);1H |
InChI Key |
YIGYGHCZJVBIHC-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C(CCSC)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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